molecular formula C19H16FNO2 B1305064 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 436811-07-3

4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Cat. No. B1305064
M. Wt: 309.3 g/mol
InChI Key: QZGKQUSGJHPTPW-UHFFFAOYSA-N
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Description

The compound "4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a benzoic acid moiety in the compound suggests that it may have unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in several studies. For instance, the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines involves an acid-catalyzed three-component cyclocondensation of 4-fluoroaniline with aromatic aldehydes and cyclopentadiene . This method could potentially be adapted for the synthesis of the compound by incorporating a benzoic acid group in the appropriate step of the synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. The addition of a fluorine atom can influence the electronic distribution and the reactivity of the molecule. The absolute configuration and stereochemistry of similar compounds have been established through X-ray crystallography, as seen in the synthesis of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid . Such analyses are crucial for understanding the biological activity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, ozonolysis, and reactions with primary amines. For example, stable ozonides with specific configurations are obtained by ozonolysis of trifluoroacetyl derivatives of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines . Additionally, 3-benzoyl-2-quinolinecarboxaldehyde has been used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines , indicating the potential for the compound to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties. The compound's benzoic acid moiety may also contribute to its acidity and ability to form salts, which is relevant for its solubility and bioavailability. The pharmacophore Hypo1 prediction suggests that the compound could have significant activity against the PA−PB1 subunit of RNA polymerase, which is important for its potential as an anti-influenza virus agent .

Scientific Research Applications

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives, including those with structural similarities to 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density, which enables them to form stable chelating complexes with metallic surfaces. This attribute is particularly valuable in protecting materials in industrial applications from degradation due to environmental factors (Verma, Quraishi, & Ebenso, 2020).

Photophysical Properties for Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, related to 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, highlights their potential in optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, show promising luminescent properties. This makes them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, contributing to advancements in optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGKQUSGJHPTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388035
Record name SBB027600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

CAS RN

436811-07-3
Record name 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB027600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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